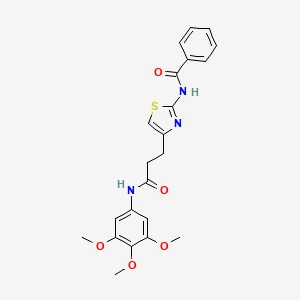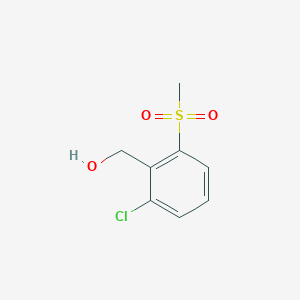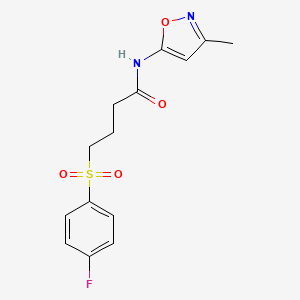
N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The TMP group is a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the TMP group and the thiazole ring. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the TMP group and the thiazole ring. The TMP group is chemically an aromatic fatty acid composed of a phenyl ring substituted with an acrylic acid group .
Scientific Research Applications
Anticancer Activity
A series of 3,4,5-trimethoxyphenyl thiazole pyrimidines, which may include our compound, has been synthesized and biologically evaluated for its in vitro anticancer activity . Compounds with substituted piperazine showed the best antiproliferative activity . In the NCI-60 cell line screening, one of the compounds showed promising cytostatic activity against multiple cell lines .
Antiviral Activity
Compounds containing five-membered heteroaryl amines, which could include our compound, showed relatively higher antiviral activity against Newcastle disease virus . These compounds were almost on par with the well-known antiviral commercial drug, Ribavirin .
Antimicrobial Potential
Indole derivatives, which may include our compound, have shown various biological activities, including antimicrobial potential . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Indole derivatives, which may include our compound, have shown anti-inflammatory activity . This suggests that our compound could potentially be used in the development of new anti-inflammatory agents.
Antioxidant Activity
Indole derivatives, which may include our compound, have shown antioxidant activity . This suggests that our compound could potentially be used in the development of new antioxidant agents.
Antidiabetic Activity
Indole derivatives, which may include our compound, have shown antidiabetic activity . This suggests that our compound could potentially be used in the development of new antidiabetic agents.
Antimalarial Activity
Indole derivatives, which may include our compound, have shown antimalarial activity . This suggests that our compound could potentially be used in the development of new antimalarial agents.
Anticholinesterase Activities
Indole derivatives, which may include our compound, have shown anticholinesterase activities . This suggests that our compound could potentially be used in the development of new anticholinesterase agents.
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival .
Mode of Action
N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . It also inhibits Hsp90, a chaperone protein involved in the proper folding of other proteins, leading to the degradation of Hsp90 client proteins .
Pharmacokinetics
Compounds with similar structures have shown good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide’s action include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis . It also leads to the degradation of Hsp90 client proteins, affecting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets. The presence of other molecules might compete with the compound for its target binding sites, affecting its efficacy .
properties
IUPAC Name |
N-[4-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-28-17-11-16(12-18(29-2)20(17)30-3)23-19(26)10-9-15-13-31-22(24-15)25-21(27)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCVGCRUTYLBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine](/img/no-structure.png)


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2680972.png)



![N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2680980.png)